Evidence 1: Validated Intermediate for BLU-554 (Fisogatinib) with Quantified FGFR4 Selectivity
2-Chloro-6-(3,5-dimethoxyphenyl)quinazoline is a direct synthetic precursor to BLU-554 (Fisogatinib), an advanced clinical candidate . BLU-554 demonstrates an IC50 of 5 nM against FGFR4 in cell-free assays, with an IC50 range of 624–2203 nM against the paralog kinases FGFR1–3, yielding a selectivity window exceeding 100-fold . In contrast, generic quinazoline building blocks lack this validated pathway to a highly selective FGFR4 inhibitor. The target compound's C2 chloro group and C6 3,5-dimethoxyphenyl motif are essential for installing the chiral tetrahydro-2H-pyran-3,4-diamine warhead that confers this selectivity .
| Evidence Dimension | Target engagement potency and selectivity of downstream drug candidate |
|---|---|
| Target Compound Data | BLU-554 (synthesized from this intermediate): FGFR4 IC50 = 5 nM; FGFR1 IC50 = 624 nM; FGFR2 IC50 = 1202 nM; FGFR3 IC50 = up to 2203 nM |
| Comparator Or Baseline | Alternative quinazoline intermediates lacking the 3,5-dimethoxyphenyl substitution: No validated selectivity profile for FGFR4 |
| Quantified Difference | >100-fold selectivity for FGFR4 over FGFR1–3 |
| Conditions | Cell-free enzymatic assay; data aggregated from Selleck and BindingDB entries |
Why This Matters
Procurement of this specific intermediate enables reproducible access to a clinically validated, highly selective FGFR4 inhibitor with a defined potency and selectivity profile, reducing medicinal chemistry iteration risk.
